Cas no 1005299-69-3 (N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide)

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with benzenesulfonyl and 2-methylphenoxyacetamide substituents. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or target molecule in drug discovery. The benzenesulfonyl group enhances stability and may influence binding affinity, while the 2-methylphenoxy moiety could contribute to lipophilicity and pharmacokinetic properties. This compound is of interest for research applications, including the development of enzyme inhibitors or receptor modulators, due to its tailored functionalization. Suitable for controlled laboratory use, it requires handling under standard safety protocols for sulfonamide and amide derivatives.
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide structure
1005299-69-3 structure
Product Name:N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide
CAS No:1005299-69-3
MF:C24H24N2O4S
MW:436.523365020752
CID:5507431
Update Time:2025-08-05

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methylphenoxy)acetamide
    • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide
    • Inchi: 1S/C24H24N2O4S/c1-18-8-5-6-12-23(18)30-17-24(27)25-20-14-13-19-9-7-15-26(22(19)16-20)31(28,29)21-10-3-2-4-11-21/h2-6,8,10-14,16H,7,9,15,17H2,1H3,(H,25,27)
    • InChI Key: ACTPMJWLTWHVEX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=CC=C1)(=O)=O)(=O)COC1=CC=CC=C1C

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide Pricemore >>

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Additional information on N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide

Comprehensive Overview of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide (CAS No. 1005299-69-3)

In the realm of organic chemistry and pharmaceutical research, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide (CAS No. 1005299-69-3) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its benzenesulfonyl and tetrahydroquinolin moieties, represents a promising candidate for further exploration in drug discovery and development. Researchers are particularly interested in its molecular interactions and bioactivity profiles, which could pave the way for novel therapeutic agents.

The compound's chemical structure features a 1,2,3,4-tetrahydroquinoline core, a scaffold frequently encountered in medicinal chemistry due to its versatility and pharmacological relevance. The addition of a benzenesulfonyl group at the 1-position and a 2-(2-methylphenoxy)acetamide side chain at the 7-position enhances its potential for targeted binding and selective inhibition. Such modifications are often explored to optimize drug-likeness and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a subject of interest for structure-activity relationship (SAR) studies.

Recent trends in AI-driven drug discovery and computational chemistry have further amplified the relevance of compounds like N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide. With the rise of machine learning models for virtual screening, researchers are leveraging tools like molecular docking and quantitative structure-activity relationship (QSAR) to predict its interactions with biological targets. This aligns with the growing demand for precision medicine and personalized therapeutics, where compounds with well-defined pharmacophores play a pivotal role.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step reactions, including sulfonylation, amination, and acylation. The benzenesulfonyl chloride and 2-methylphenol derivatives serve as key intermediates, highlighting the importance of regioselective functionalization in its synthesis. These methods are often optimized for yield improvement and purity enhancement, addressing common challenges in organic synthesis.

In the context of biomedical research, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide is being investigated for its potential role in modulating enzyme activity and receptor signaling. Preliminary studies suggest its affinity for certain kinases and G-protein-coupled receptors (GPCRs), which are critical targets in cancer therapy and neurological disorders. However, further in vitro and in vivo studies are required to validate these hypotheses.

The compound's physicochemical properties, such as logP, solubility, and stability, are also under scrutiny, as they influence its formulation development and delivery mechanisms. These factors are particularly relevant in the era of nanotechnology-based drug delivery, where bioavailability and controlled release are paramount. Researchers are exploring liposomal encapsulation and polymer-based carriers to enhance its therapeutic efficacy.

As the scientific community continues to explore the potential of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide, its integration into high-throughput screening (HTS) platforms and combinatorial chemistry libraries is expected to accelerate. This aligns with the broader shift toward data-driven research and open-source drug discovery, where collaborative efforts are key to unlocking its full potential.

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